molecular formula C7H4F3N3 B13709726 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13709726
M. Wt: 187.12 g/mol
InChI Key: DLGFDINKGAKHAK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a trifluoromethyl group attached to a triazolo-pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and high yield make it a promising candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyridine derivatives and triazole-containing compounds such as:

Uniqueness

What sets 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine apart is its trifluoromethyl group, which enhances its biological activity and stability. This unique structural feature contributes to its diverse applications and potential as a therapeutic agent .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-6(3-5)11-4-12-13/h1-4H

InChI Key

DLGFDINKGAKHAK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1C(F)(F)F

Origin of Product

United States

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